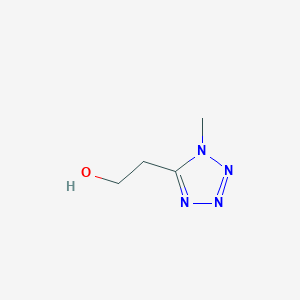

1H-Tetrazole-5-ethanol,1-methyl-

Description

Significance of the Tetrazole Scaffold in Contemporary Chemical Research

Though not found in nature, the tetrazole ring has garnered immense interest from researchers. lifechemicals.com Its unique structure and properties make it a valuable component in medicinal chemistry, materials science, and agriculture. lifechemicals.comsioc-journal.cn

In the realm of medicinal chemistry, the tetrazole moiety is a well-established bioisostere for the carboxylic acid group. tandfonline.combohrium.com This means it can often replace a carboxylic acid in a drug molecule without losing, and sometimes even improving, the desired biological activity. acs.org This is because tetrazoles have a similar acidity and planar structure to carboxylic acids. nih.gov However, tetrazoles are more stable to metabolic degradation, which can lead to improved pharmacokinetic profiles for drugs. tandfonline.com This bioisosteric relationship has been successfully applied in numerous approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefotiam. lifechemicals.com

Beyond its role as a carboxylic acid mimic, the tetrazole scaffold exhibits a wide array of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and antihypertensive properties. tandfonline.combohrium.com

The applications of tetrazoles extend into materials science. Their high nitrogen content makes them suitable for the development of energetic materials and explosives. nih.gov Furthermore, the nitrogen atoms in the tetrazole ring can coordinate with metal ions, making them useful ligands for creating metal-organic frameworks (MOFs). lifechemicals.com These MOFs have potential applications in areas like gas storage, with some showing high efficacy in capturing carbon dioxide. lifechemicals.com

Structural Representation and Nomenclature of 1H-Tetrazole-5-ethanol, 1-methyl-

The compound 1H-Tetrazole-5-ethanol, 1-methyl- is a substituted tetrazole. Its name indicates a tetrazole ring with an ethanol (B145695) group attached to the carbon at position 5 and a methyl group attached to the nitrogen at position 1.

The structural and identifying information for this compound is summarized in the table below:

| Identifier | Value |

| IUPAC Name | 2-(1-methyl-1H-tetrazol-5-yl)ethanol |

| CAS Number | 51071-63-5 |

| Molecular Formula | C4H8N4O |

| Synonyms | 1-Methyl-5-(2-hydroxyethyl)tetrazole, 2-(1-Methyl-1H-tetrazol-5-yl)ethan-1-ol |

Data sourced from available chemical databases.

The structure consists of a five-membered tetrazole ring. The numbering of the ring atoms follows standard chemical nomenclature, with the heteroatoms being given the lowest possible locants. The presence of the methyl group on one of the nitrogen atoms and the ethanol group on the carbon atom gives the molecule its specific chemical properties and reactivity.

Historical Context and Evolution of Substituted Tetrazole Chemistry

The history of tetrazole chemistry dates back to 1885, when the first tetrazole derivative was synthesized by the Swedish chemist J. A. Bladin. nih.govthieme-connect.com He produced the compound by reacting dicyanophenylhydrazine with nitrous acid. nih.gov

A significant breakthrough in the synthesis of 5-substituted 1H-tetrazoles came with the development of the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.com This method has become a conventional route for preparing this class of compounds. thieme-connect.com Initially, the use of highly toxic and explosive reagents like hydrazoic acid and hydrogen cyanide posed significant challenges. thieme-connect.com

Over the years, research has focused on developing safer and more efficient synthetic methods. The use of multicomponent reactions (MCRs) has emerged as a powerful tool for creating diverse libraries of tetrazole derivatives. acs.org In 1961, Ugi and colleagues demonstrated the use of hydrazoic acid in the Passerini and Ugi reactions to form tetrazoles, paving the way for numerous advancements in MCR-based tetrazole synthesis. nih.gov Modern approaches also include the use of microwave assistance and heterogeneous catalysts to improve reaction conditions and yields. thieme-connect.com

The evolution of tetrazole chemistry has been driven by the recognition of their broad utility, particularly their role as bioisosteres in drug discovery. nih.govresearchgate.net This has led to the inclusion of the tetrazole moiety in over 20 FDA-approved drugs. lifechemicals.comacs.org The ongoing research in this area continues to explore new synthetic strategies and applications for this versatile class of heterocyclic compounds. numberanalytics.combeilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

15284-35-2 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-(1-methyltetrazol-5-yl)ethanol |

InChI |

InChI=1S/C4H8N4O/c1-8-4(2-3-9)5-6-7-8/h9H,2-3H2,1H3 |

InChI Key |

FJDZXTRRPAOCMA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 1H-Tetrazole-5-ethanol, 1-methyl-

While specific literature detailing a one-step synthesis of 1H-Tetrazole-5-ethanol, 1-methyl- is not extensively available, its synthesis can be inferred from general methods for producing 1,5-disubstituted tetrazoles. One plausible route involves the reaction of N-methyl-2-cyanoacetamide with an azide (B81097) source. Another approach could be the N-alkylation of 5-(2-hydroxyethyl)tetrazole with a methylating agent.

A reported synthesis of a related compound, 1-(2-hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol, involved the reaction of 1-methyl-1H-tetrazole-5-thiol with an epoxide. semanticscholar.org This suggests a potential synthetic strategy for 1H-Tetrazole-5-ethanol, 1-methyl- could involve the reaction of 1-methyl-1H-tetrazole with ethylene (B1197577) oxide.

General Principles of 5-Substituted Tetrazole Synthesis

The synthesis of 5-substituted tetrazoles is a cornerstone of tetrazole chemistry, with numerous methods developed to achieve this structural motif.

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide. researchgate.netscielo.brnih.gov This reaction, first described in the early 20th century, has become a conventional method for forming the tetrazole ring. nih.govthieme-connect.com The reaction can be catalyzed by various acids and metal salts to improve yields and reaction times. organic-chemistry.orgnih.gov

The scope of this reaction is broad, accommodating a wide range of nitriles, including aromatic, aliphatic, and vinyl nitriles, as well as thiocyanates and cyanamides. organic-chemistry.orgorganic-chemistry.org The reaction is often carried out in solvents like dimethylformamide (DMF) or water. nih.govorganic-chemistry.org

A variety of starting materials can be used for this cycloaddition. For instance, aldoximes can be converted to 5-substituted 1H-tetrazoles using diphenyl phosphorazidate (DPPA). organic-chemistry.org Additionally, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an azide source can also yield 5-substituted 1H-tetrazole derivatives. organic-chemistry.org

To overcome the high activation energy and potential hazards associated with traditional tetrazole synthesis, various catalytic systems have been developed. These catalysts enhance reaction rates, improve yields, and often allow for milder reaction conditions.

In recent years, nanocatalysts have emerged as highly efficient promoters for the synthesis of tetrazole derivatives. rsc.orgaip.org Their high surface area-to-volume ratio and ease of modification contribute to their catalytic prowess. rsc.org

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often functionalized with organic ligands or metal complexes, are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. amerigoscientific.comnih.gov Examples include Fe3O4@tryptophan@Ni and Fe3O4@SiO2-APTES-TFA, which have shown excellent catalytic performance in the synthesis of 5-substituted tetrazoles. amerigoscientific.comnih.gov

Copper-Based Nanomaterials: Copper-immobilized heterogeneous nanocatalysts are extensively used in tetrazole synthesis, offering benefits like recyclability and high yields. amerigoscientific.com

Other Nanomaterials: Other nanomaterials like silica (B1680970) nanoparticles, metal-organic frameworks (MOFs), and carbon nanotubes have also been employed as effective catalysts. amerigoscientific.com For example, nano-silica melamine (B1676169) trisulfonic acid has been used as a heterogeneous catalyst for producing 5-substituted-1H-tetrazoles. amerigoscientific.com

Both homogeneous and heterogeneous catalysts have been extensively investigated for tetrazole synthesis.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, offer high activity and selectivity. rsc.org However, they can be difficult to separate from the reaction mixture. rsc.org Examples of homogeneous catalysts include zinc salts, which are used to catalyze the reaction of nitriles with sodium azide in water. organic-chemistry.org Recently, cobalt(II) complexes have been reported as efficient homogeneous catalysts for the [3+2] cycloaddition reaction. nih.govacs.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, are easily separated and recycled, making them more environmentally friendly. rsc.org However, they may exhibit lower activity compared to their homogeneous counterparts. rsc.org Examples of heterogeneous catalysts include silica sulfuric acid, zeolites, and various metal oxides. nih.govsoran.edu.iq For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org

Catalytic Systems in Tetrazole Synthesis

Derivatization and Functionalization Strategies

The tetrazole ring and its substituents can be further modified to create a diverse range of derivatives.

The hydroxyl group in 1H-Tetrazole-5-ethanol, 1-methyl- can undergo typical alcohol reactions such as oxidation to form the corresponding aldehyde or carboxylic acid, and substitution with other functional groups like halides or amines.

N-alkylation is a common method for modifying the tetrazole ring. For example, 2,5-disubstituted tetrazole derivatives have been synthesized by N-alkylation of an aryltetrazole with a suitable alkyl halide. nih.gov Another approach is the Michael-type addition of an aryltetrazole to an activated alkene. nih.gov

The C-H bond at the 5-position of the tetrazole ring can be functionalized via metalation. For instance, 1N-protected tetrazoles can be deprotonated using a Grignard reagent, and the resulting organomagnesium intermediate can react with various electrophiles. nih.gov

Reactions Involving Thiol Precursors (e.g., 1-methyl-1H-tetrazole-5-thiol)

A primary route to 1H-Tetrazole-5-ethanol, 1-methyl- involves the use of 1-methyl-1H-tetrazole-5-thiol as a starting material. This thiol precursor can be synthesized through various methods, including the reaction of 4-methylthiosemicarbazide (B147232) with benzyl (B1604629) chloride, followed by treatment with sodium nitrite. google.com The resulting 1-methyl-1H-tetrazole-5-thiol exists in tautomeric equilibrium between the thiol and thione forms. researchgate.net

The conversion of 1-methyl-1H-tetrazole-5-thiol to the target ethanol (B145695) derivative can be achieved through several synthetic strategies. One common approach is the reaction with a suitable two-carbon electrophile. For instance, the reaction of the thiol with ethylene oxide in a solvent like toluene (B28343) can yield 1H-Tetrazole-5-ethanol, 1-methyl- via a ring-opening reaction. semanticscholar.org This reaction proceeds through a nucleophilic attack of the sulfur atom on the epoxide ring. semanticscholar.org

Alternatively, the thiol can be reacted with a haloethanol, such as 2-chloroethanol, in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction to form the desired product. The choice of solvent for these reactions can vary, with options including acetone, ethanol, and dimethylformamide. google.com

A study detailed the synthesis of 1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol, where 1-methyl-1H-tetrazole-5-thiol was first reacted with epichlorohydrin (B41342) to form an epoxide intermediate, which was subsequently opened by another molecule of the thiol. semanticscholar.org This demonstrates the utility of the thiol precursor in building more complex structures.

Ring-Opening Reactions with Epoxides

The ring-opening of epoxides is a versatile and widely used transformation in organic synthesis due to the high reactivity of the strained three-membered ring. rsc.orgnih.gov This strategy is directly applicable to the synthesis of 1H-Tetrazole-5-ethanol, 1-methyl-.

The reaction typically involves the nucleophilic attack of a tetrazole-based nucleophile on an epoxide, such as ethylene oxide. chemistrysteps.com In the context of synthesizing the title compound, a pre-formed 1-methyltetrazole (B91406) anion could theoretically react with ethylene oxide. However, a more common and practical approach involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an epoxide, as described in the previous section. semanticscholar.org The thiol acts as the nucleophile, opening the epoxide ring to form a β-hydroxy sulfide. nih.gov

The regioselectivity of epoxide ring-opening is a crucial aspect. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. libretexts.org For the reaction of a tetrazole nucleophile with ethylene oxide, this leads directly to the formation of the desired 2-substituted ethanol derivative. In acidic conditions, the mechanism can have more SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org

The thiol-epoxy reaction is considered a "click" reaction due to its efficiency and mild reaction conditions. mdpi.com This makes the synthesis of vicinal amino alcohols and related structures containing heterocyclic moieties, such as 1H-Tetrazole-5-ethanol, 1-methyl-, a favorable synthetic route. mdpi.com

Mechanistic Investigations of Transformations Involving 1H-Tetrazole-5-ethanol, 1-methyl-

Understanding the mechanisms of reactions involving 1H-Tetrazole-5-ethanol, 1-methyl- is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Photochemical Pathways and Unimolecular Decomposition

The photochemistry of tetrazole derivatives is complex and often leads to the cleavage of the heterocyclic ring. mdpi.comnih.gov Upon UV irradiation, tetrazoles can undergo various decomposition pathways, the nature of which is highly dependent on the substituents and the reaction medium. mdpi.comrsc.org

For a related compound, 5-mercapto-1-methyltetrazole, photolysis in a low-temperature argon matrix was shown to induce several photochemical processes. researchgate.net These include the expulsion of molecular nitrogen to form a diazirene derivative, cleavage of the ring to produce methyl isothiocyanate and azide, and the simultaneous elimination of nitrogen and sulfur to yield N-methylcarbodiimide. researchgate.netnih.gov It is plausible that 1H-Tetrazole-5-ethanol, 1-methyl- would undergo similar ring-opening and fragmentation pathways upon photolysis.

Theoretical studies on the unimolecular decomposition of electronically excited tetrazole-containing energetic materials have shown that the tetrazole ring typically opens at the N1-N2 bond, which has the lowest energy barrier, leading to the release of N₂. nih.gov This process often involves conical intersections between the excited (S₁) and ground (S₀) potential energy surfaces. nih.gov The substituents on the tetrazole ring can influence the specific decomposition pathways and the stability of the resulting intermediates. researchgate.net The photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione has been shown to proceed via a biradical intermediate formed by the loss of dinitrogen. acs.org

Regioselectivity in N-Alkylation Reactions

The synthesis of 1-methyl-substituted tetrazoles, a key structural feature of the title compound, relies on the regioselective N-alkylation of a 5-substituted tetrazole precursor. Tetrazoles are ambident nucleophiles, and alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of regioisomers. rsc.orgmdpi.com

The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of a base. acs.org Higher temperatures often favor the formation of the N-1 substituted product. acs.org The nature of the reacting species, which can range from the tetrazolide anion to various ion pairs, also plays a significant role. acs.org

For the synthesis of 1-substituted tetrazoles, specific reaction conditions are often required to favor this isomer over the 2-substituted product. In some cases, isomerization from the 2-substituted to the more thermodynamically stable 1-substituted isomer can occur, particularly in acidic media. core.ac.uk However, new methods are being developed that show preferential formation of 2,5-disubstituted tetrazoles. nih.govorganic-chemistry.org

A computational study using Density Functional Theory (DFT) can be employed to predict the nucleophilicity and electrostatic potential of the different nitrogen atoms in the tetrazole ring, providing a theoretical basis for the observed regioselectivity in alkylation reactions. mdpi.com

Tetrazole Ring Transformation Mechanisms

The tetrazole ring, while relatively stable, can undergo various transformations under different conditions. mdpi.com The most common method for forming the tetrazole ring is the [2+3] cycloaddition of an azide with a nitrile. acs.orgacs.org The mechanism of this reaction can vary depending on the nature of the azide species. acs.org

Density functional theory (DFT) calculations have suggested that for the addition of azide salts to nitriles, the reaction may proceed through a stepwise mechanism involving an imidoyl azide intermediate, rather than a concerted [2+3] cycloaddition. acs.org This intermediate then cyclizes to form the tetrazole ring. acs.org The stability of this intermediate is influenced by the electronic properties of the substituent on the nitrile. acs.org

The tetrazole ring can also be cleaved under certain conditions. As discussed in the section on photochemical pathways, UV irradiation can lead to ring opening and fragmentation. mdpi.comnih.gov Thermal decomposition is another pathway for tetrazole ring transformation, often resulting in the elimination of nitrogen gas. core.ac.uk The specific products of these transformations are highly dependent on the substituents present on the tetrazole ring.

Advanced Spectroscopic and Computational Characterization

Tautomerism and Conformational Analysis of 1-(Tetrazol-5-yl)ethanol

The structural complexity of tetrazole derivatives is significantly influenced by tautomerism and conformational flexibility. In 1-(tetrazol-5-yl)ethanol, these phenomena are driven by the position of the proton on the tetrazole ring and the rotational freedom of the ethanol (B145695) substituent.

Experimental Observation of Tautomeric Forms (e.g., 1H and 2H)

Experimental studies, particularly those combining matrix isolation Fourier-transform infrared (FTIR) spectroscopy with theoretical calculations, have provided direct evidence for the existence of two primary tautomeric forms of 1-(tetrazol-5-yl)ethanol: the 1H and 2H tautomers. conicet.gov.arnih.gov In the gas phase at room temperature, the compound exists as a complex mixture of at least 12 different conformers: five belonging to the 1H tautomer and seven to the 2H tautomer. conicet.gov.arnih.gov

The relative stability of these tautomers can be influenced by the surrounding environment. In media with low dielectric constants, the 2H-tetrazole form is generally the lower energy tautomer, while in media with higher dielectric constants, an energy reversal occurs, making the 1H-tetrazole form the more stable ground state. conicet.gov.ar

Through a technique known as conformational cooling, where the gaseous compound is deposited onto a cryogenic matrix (e.g., argon at 10 K), this complex mixture can be simplified. The low energy barriers for conformational isomerization allow many higher-energy forms to relax into more stable ones during deposition. conicet.gov.arnih.gov By carefully controlling deposition temperature, researchers can isolate and study the most stable conformers of each tautomer, facilitating detailed characterization. nih.gov

Influence of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonding plays a critical role in determining the preferred conformation of each tautomer. The specific nature of the hydrogen bond is different for the 1H and 2H forms, which in turn influences their chemical behavior. conicet.gov.arnih.gov

1H Tautomer: The most stable conformer of the 1H tautomer (1H-I) is characterized by an intramolecular hydrogen bond between the N-H group of the tetrazole ring and the oxygen atom of the ethanol side chain (NH···O). nih.gov

2H Tautomer: In contrast, the most stable conformer of the 2H tautomer (2H-I) features an intramolecular hydrogen bond between the hydroxyl group of the ethanol chain and a nitrogen atom of the tetrazole ring (OH···N). nih.gov

This difference in internal hydrogen bonding is not merely a structural curiosity; it leads to distinct photochemical reactivity. Under UV irradiation (λ > 200 nm), the 2H tautomer undergoes unimolecular decomposition, while the 1H tautomer remains photostable, an observation attributed to the different hydrogen bond environments. conicet.gov.arnih.gov

| Tautomer Form | Number of Gas-Phase Conformers | Most Stable Conformer | Dominant Intramolecular Hydrogen Bond | Observed Photochemical Reactivity |

|---|---|---|---|---|

| 1H-Tautomer | 5 | 1H-I | NH···O | Photostable conicet.gov.arnih.gov |

| 2H-Tautomer | 7 | 2H-I | OH···N | Decomposes to azide (B81097) + hydroxypropanenitrile conicet.gov.arnih.gov |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like 1-(tetrazol-5-yl)ethanol, complementing experimental findings and offering predictive insights.

Density Functional Theory (DFT) for Electronic Structure and Basicity

Density Functional Theory (DFT) has been extensively used to model tetrazole systems. For 1-(tetrazol-5-yl)ethanol, calculations performed at the DFT/B3LYP/6-311++G(d,p) level of theory have been crucial for interpreting experimental FTIR spectra and understanding the compound's structure. conicet.gov.arnih.gov These calculations can accurately predict the geometric parameters, vibrational frequencies, and relative energies of the different tautomers and conformers.

DFT studies confirm that the global minimum on the potential energy surface corresponds to the most stable conformer of the 2H tautomer. However, the energy of the most stable 1H conformer is only slightly higher (by approximately 0.75 kJ mol⁻¹), explaining the presence of both tautomers in the gas-phase equilibrium. conicet.gov.ar Such calculations are also fundamental in studying the electronic properties that govern the basicity and reactivity of the different nitrogen atoms within the tetrazole ring. researchgate.netbeilstein-journals.org

Potential Energy Surface Mapping and Conformational Landscapes

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. libretexts.org For 1-(tetrazol-5-yl)ethanol, exploring the PES is essential for understanding its conformational landscape. The molecule has two key internal rotational degrees of freedom, defined by the C5-C6 and C6-O8 bonds. conicet.gov.ar

Theoretical mapping of the PES for both the 1H and 2H tautomers has successfully identified all stable conformers. conicet.gov.arnih.gov The calculations revealed a total of 12 distinct minima on the PES, corresponding to the experimentally inferred conformers. conicet.gov.ar The PES also provides the energy barriers between these conformers, which were found to be low enough to allow for significant conformational relaxation and cooling during matrix deposition experiments. nih.gov This detailed landscape helps explain why only a few conformers are trapped and observed at cryogenic temperatures.

| Computational Method | Key Finding | Details |

|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Tautomer Stability | The most stable 2H conformer is the global minimum. The most stable 1H conformer is only 0.75 kJ mol⁻¹ higher in energy. conicet.gov.ar |

| Conformational Analysis | Identified 5 stable conformers for the 1H tautomer and 7 for the 2H tautomer. conicet.gov.arnih.gov | |

| Potential Energy Surface (PES) Mapping | Conformational Landscapes | Revealed low energy barriers for isomerization between conformers, explaining the observed conformational cooling effect in experiments. nih.gov |

Computational Studies on Reaction Mechanisms

Computational modeling is instrumental in elucidating reaction pathways that are difficult to observe directly. In the case of 1-(tetrazol-5-yl)ethanol, theoretical studies have been key to understanding the mechanism behind its tautomer-selective photochemistry. conicet.gov.arnih.gov

By modeling the excited-state potential energy surfaces, researchers can map the decomposition pathway available to the 2H tautomer. The calculations support a mechanism where, upon UV excitation, the 2H form undergoes a unimolecular reaction to yield azide and hydroxypropanenitrile. conicet.gov.ar Conversely, the same computational models show that the 1H tautomer, stabilized by its distinct NH···O hydrogen bond, does not have a similarly accessible decomposition channel, rendering it photochemically stable. conicet.gov.arnih.gov This selective reactivity highlights the profound impact of tautomerism and hydrogen bonding on the chemical properties of a molecule, a phenomenon that can be effectively explored and explained through computational studies.

Spectroscopic Elucidation of Molecular Structures

Spectroscopic analysis is fundamental to confirming the identity and purity of 1H-Tetrazole-5-ethanol, 1-methyl-. Techniques such as infrared, Raman, nuclear magnetic resonance, and mass spectrometry, along with X-ray diffraction, offer a comprehensive characterization of the compound.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in 1H-Tetrazole-5-ethanol, 1-methyl-. The IR spectrum is typically measured in the range of 4000 cm⁻¹ to 400 cm⁻¹. google.com The absorption bands observed in the spectrum correspond to the vibrational frequencies of specific bonds within the molecule.

Key IR spectral features for related tetrazole compounds include characteristic peaks for the O-H stretch of the ethanol group, C-H stretches of the methyl and ethyl groups, the N-CH₃ stretch, and vibrations associated with the tetrazole ring. While a detailed spectrum for 1H-Tetrazole-5-ethanol, 1-methyl- is not extensively published in readily available literature, analysis of similar structures provides expected regions for these vibrations. For instance, the O-H stretching vibration is typically broad and appears in the region of 3200-3600 cm⁻¹. The C-H stretching from the alkyl groups would be found just below 3000 cm⁻¹. Vibrations of the tetrazole ring itself are expected in the 1400-1600 cm⁻¹ region.

Table 1: Expected Infrared Absorption Regions for 1H-Tetrazole-5-ethanol, 1-methyl-

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (alkane) | 2850-2960 | Stretching |

| C=N (tetrazole ring) | 1400-1600 | Stretching |

| N-N (tetrazole ring) | 1200-1300 | Stretching |

| C-O (alcohol) | 1050-1150 | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of 1H-Tetrazole-5-ethanol, 1-methyl-. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the chemical shifts are indicative of the electronic environment of the protons. For a related compound, 1,1-bis(2,4-xylyl)-2-(1-methyl-1H-tetrazol-5-yl)ethanol, the N-methyl group (NCH₃) protons appear as a singlet around 3.50 ppm. google.com The hydroxyl proton (OH) shows as a singlet at approximately 3.33 ppm, and the methylene (B1212753) protons adjacent to the hydroxyl group (CHOH) appear as a multiplet around 4.42 ppm. google.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectra for tetrazole derivatives are typically determined in solvents like CDCl₃ or DMSO-d₆. google.com The carbon of the N-methyl group would have a distinct chemical shift, as would the two carbons of the ethanol side chain and the carbon atom of the tetrazole ring.

Table 2: Representative ¹H NMR Chemical Shifts for a Structurally Related Tetrazole Derivative

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.50 | Singlet |

| OH | 3.33 | Singlet |

| CHOH | 4.42 | Multiplet |

| CH₂ (adjacent to ring) | 2.50, 2.63 | Doublet |

| Data is for 1,1-bis(2,4-xylyl)-2-(1-methyl-1H-tetrazol-5-yl)ethanol and serves as an illustrative example. google.com |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 1H-Tetrazole-5-ethanol, 1-methyl-. This information is crucial for confirming the molecular formula. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Subsequent fragmentation can provide structural information. For instance, the loss of the ethanol side chain or the methyl group would result in characteristic fragment ions. While specific mass spectrometry data for 1H-Tetrazole-5-ethanol, 1-methyl- is not detailed in the searched results, the technique is a standard method for the characterization of such novel compounds.

For a related compound, a derivative of 1,1-bis(2,4-xylyl)-2-(1-methyl-1H-tetrazol-5-yl)ethanol, a melting point of 143-143.5 °C was recorded after crystallization, suggesting a well-defined crystalline structure suitable for X-ray analysis. google.com While the specific crystal structure of 1H-Tetrazole-5-ethanol, 1-methyl- is not available in the public domain based on the conducted searches, this method would be essential for unambiguous structural confirmation and for studying intermolecular interactions in the solid state.

Coordination Chemistry and Supramolecular Assemblies

1-Methyl-1H-tetrazole-5-ethanol Derivatives as Ligands in Coordination Complexes

Derivatives of 1-methyl-1H-tetrazole-5-ethanol are valuable ligands in the construction of coordination complexes due to the presence of multiple potential donor sites. The tetrazole ring itself contains four nitrogen atoms, and the deprotonated form can coordinate to metal ions in various modes, bridging up to four metal centers. unimi.it The introduction of a methyl group at the N1 position and an ethanol (B145695) substituent at the C5 position provides additional steric and electronic influence on the coordination properties of the ligand.

The versatility of tetrazole-based ligands, including those derived from 1-methyl-1H-tetrazole-5-ethanol, allows for the creation of coordination polymers with diverse dimensionalities, from one-dimensional (1D) chains to three-dimensional (3D) frameworks. researchgate.netrsc.org The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the counter-anions present, and the reaction conditions. rsc.org For instance, research on related 1-methyl-5-R-tetrazoles has demonstrated that the C5-substituent significantly affects the coordination modes of the tetrazole ligands and the resulting structural motifs of the copper(II) chloride complexes. researchgate.net

The presence of the ethanol group in 1-methyl-1H-tetrazole-5-ethanol introduces a hydroxyl functionality which can also participate in coordination or in hydrogen bonding interactions, further influencing the final supramolecular architecture. This multifunctional nature makes these ligands highly adaptable for creating complex and functional coordination compounds.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1-methyl-1H-tetrazole-5-ethanol derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Methods such as solvothermal synthesis and hydrothermal reactions are commonly employed to facilitate the formation of crystalline coordination polymers. nih.govnih.gov The resulting complexes are then characterized using a variety of techniques, with single-crystal X-ray diffraction being the most definitive method for elucidating their three-dimensional structures. researchgate.netrsc.orgnih.gov

Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole ring and other functional groups. rsc.org Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide insights into the thermal stability of the complexes. nih.gov

The tetrazole ring in 1-methyl-1H-tetrazole-5-ethanol derivatives can exhibit several coordination modes. In many instances, the tetrazole ring acts as a monodentate ligand, coordinating to the metal center through the N4 atom. researchgate.net However, bridging coordination modes involving multiple nitrogen atoms of the tetrazole ring are also common, leading to the formation of polymeric structures. For example, the N3 and N4 atoms can bridge two neighboring metal cations. researchgate.net

The choice of metal ion plays a crucial role in determining the coordination geometry. For instance, in some copper(II) complexes with 1-substituted tetrazoles, the copper ion adopts a pentacoordinate, square-pyramidal geometry. researchgate.net The specific binding preference is a delicate balance of electronic and steric factors. The methyl group at the N1 position of 1-methyl-1H-tetrazole-5-ethanol influences the steric accessibility of the adjacent nitrogen atoms, thereby guiding the coordination preference.

Substituents on the tetrazole ring have a profound impact on the coordination geometry of the resulting metal complexes. The electronic nature of the substituent at the C5 position can alter the electron density on the tetrazole ring, thereby influencing the strength of the metal-ligand bond. Electron-donating groups can enhance the donor capacity of the nitrogen atoms.

The steric bulk of the substituents also plays a critical role. Larger substituents can hinder certain coordination modes and favor others, leading to different structural outcomes. Studies on various 5-substituted 1-methyltetrazoles have shown that while some form mononuclear complexes, others with different substituents form one-dimensional coordination polymers under similar reaction conditions. researchgate.net This highlights the significant role of the C5-substituent in directing the self-assembly process and determining the final dimensionality of the coordination architecture.

Design Principles for Energetic Coordination Compounds Incorporating Tetrazole Moieties

The design of energetic coordination compounds (ECCs) often involves the use of nitrogen-rich ligands like tetrazoles, which have a high positive heat of formation. mdpi.com The incorporation of these ligands into coordination polymers with metal centers can lead to materials with high energy content, good thermal stability, and reduced sensitivity to external stimuli like impact and friction. nih.gov

A key design principle is the construction of densely packed, stable structures through the formation of strong coordination bonds between the metal centers and the energetic ligands. nih.gov This can lead to a significant improvement in the structural stability of the ECCs. The dimensionality of the coordination polymer is also a critical factor, with three-dimensional frameworks often exhibiting enhanced thermal stability and energetic performance. acs.org

Theoretical Principles of Molecular Interactions and Design

1H-Tetrazole-5-ethanol, 1-methyl- as a Bioisostere for Carboxylic Acids

The 5-substituted 1H-tetrazole ring is a widely recognized non-classical bioisostere for the carboxylic acid functional group, a substitution found in over 20 FDA-approved drugs. drughunter.com This replacement is a cornerstone of modern drug design, aimed at preserving the acidic character necessary for target interaction while improving other crucial properties of the molecule. drughunter.comcambridgemedchemconsulting.com The utility of 1H-Tetrazole-5-ethanol, 1-methyl- in this role stems from its structural and electronic similarity to a carboxylate, allowing it to engage in similar non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological receptors. nih.govresearchgate.net

The effectiveness of the tetrazole ring as a carboxylic acid surrogate is largely due to its comparable acidity. The pKa of 5-substituted 1H-tetrazoles typically falls in the range of 4.5 to 4.9, which is very similar to that of many carboxylic acids (pKa ≈ 4.2–4.5). drughunter.comnih.gov This similarity in acidity ensures that at physiological pH, the tetrazole ring, like a carboxylic acid, is predominantly deprotonated, forming an anionic species that can interact with positively charged residues, such as arginine or lysine, in a protein's active site.

While both groups are acidic, the tetrazolate anion, the conjugate base of the tetrazole, is larger than the carboxylate anion. nih.gov The negative charge in the tetrazolate is delocalized over four nitrogen atoms, compared to two oxygen atoms in the carboxylate, which influences the spatial distribution of its hydrogen-bonding environment. cambridgemedchemconsulting.com The hydrogen bond acceptor sites around the tetrazole ring extend approximately 1.2 Å further from the core of the molecule than those around a carboxylic acid. cambridgemedchemconsulting.comresearchgate.net This difference may require conformational adjustments within the active site to accommodate the tetrazole moiety. researchgate.net

Table 1: Comparative Properties of Carboxylic Acid and 1H-Tetrazole Functional Groups

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |

|---|---|---|

| Typical pKa | ~4.2 - 4.5 | ~4.5 - 4.9 drughunter.comnih.gov |

| Acidity | Weakly Acidic | Weakly Acidic nih.gov |

| Shape | Planar | Planar nih.gov |

| Charge Delocalization | Over 2 Oxygen atoms | Over 4 Nitrogen atoms |

| Metabolic Products | Can form reactive acyl glucuronides | Forms less reactive N-glucuronides nih.gov |

A significant advantage of replacing a carboxylic acid with a tetrazole ring is the potential for improved metabolic stability. Carboxylic acids can undergo metabolism to form acyl glucuronides, which in some cases can be chemically reactive and have been associated with toxicity. cambridgemedchemconsulting.comnih.gov In contrast, tetrazoles can also undergo N-glucuronidation, but these resulting adducts are generally more stable and not linked to the same toxic effects. nih.gov

The tetrazole function is noted for being metabolically stable. nih.gov While the increased lipophilicity of tetrazoles compared to carboxylic acids might suggest enhanced membrane permeability, this is not always the case. drughunter.com The strong hydrogen bonding capacity of the tetrazole ring with water can lead to high desolvation energies, which can offset gains in permeability. drughunter.com However, this same hydrogen-bonding ability is often beneficial for enhancing binding affinity to the target protein. drughunter.com High metabolic stability can sometimes lead to undesirable drug-drug interactions or toxicity from the parent compound, making a balanced metabolic profile a key objective in drug design. researchgate.net

Computational Approaches to Molecular Recognition and Binding

Computational chemistry offers powerful methods to investigate how ligands like 1H-Tetrazole-5-ethanol, 1-methyl- interact with their biological targets. These in-silico techniques allow for the prediction of binding affinities and the visualization of intermolecular interactions, thereby guiding the optimization of lead compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in understanding the structural basis of molecular recognition. For tetrazole-containing compounds, docking studies can reveal how the tetrazole ring and its substituents engage with amino acid residues.

For instance, in a study of tetrazole derivatives as potential inhibitors for the CSNK2A1 enzyme, molecular docking showed that the nitrogen atoms of the tetrazole ring could participate in hydrogen bonding and other interactions within the enzyme's active site. nih.gov The binding energy, calculated by the docking software, provides an estimate of the ligand's affinity for the target. A lower binding energy generally suggests a more stable ligand-receptor complex. Such studies can compare the binding modes of a tetrazole bioisostere with its carboxylic acid analogue, helping to rationalize observed differences in biological activity.

Table 2: Illustrative Molecular Docking Results for a Tetrazole Derivative

| Parameter | Value |

|---|---|

| Target Enzyme | CSNK2A1 |

| Ligand | 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile |

| Binding Energy | -6.8687 kcal/mol nih.gov |

| Observed Interaction | Side chain donor of ligand oxygen with LYS 68 of the enzyme nih.gov |

Note: This table is illustrative of docking studies on tetrazole compounds and does not represent data for 1H-Tetrazole-5-ethanol, 1-methyl- specifically.

Molecular electrostatic potential (MESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. nih.gov It helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting non-covalent interactions like hydrogen bonds and electrostatic interactions. researchgate.netyoutube.com

An MESP map displays different potential values with various colors. Typically, red indicates regions of negative electrostatic potential (e.g., lone pairs on nitrogen or oxygen atoms), which are favorable sites for electrophilic attack or hydrogen bond donation. nih.gov Blue represents areas of positive potential (e.g., hydrogen atoms attached to electronegative atoms), indicating sites for nucleophilic attack or hydrogen bond acceptance. nih.govyoutube.com For a compound like 1H-Tetrazole-5-ethanol, 1-methyl-, the MESP would show a negative potential localized around the nitrogen atoms of the tetrazole ring, highlighting their role as hydrogen bond acceptors. researchgate.net The hydrogen atom on the ethanol's hydroxyl group would exhibit a positive potential, marking it as a hydrogen bond donor. This detailed charge distribution analysis is critical for understanding how the molecule will orient itself within a binding pocket to maximize favorable electrostatic interactions. nih.gov

Advanced Applications and Future Research Directions in Chemical Science

Role as a Key Building Block in Complex Organic Synthesis

1H-Tetrazole-5-ethanol, 1-methyl- serves as a crucial and versatile building block in the synthesis of more complex molecular architectures, particularly through multicomponent reactions (MCRs). nih.govnih.gov The ethanol (B145695) group attached to the C-5 position of the tetrazole ring is a key functional handle. This alcohol can be readily oxidized under mild conditions, such as Swern oxidation, to yield the corresponding aldehyde, 1-methyl-1H-tetrazole-5-carbaldehyde. nih.govnih.gov This transformation is pivotal, as 1-substituted tetrazole-5-carbaldehydes are valuable but otherwise difficult-to-access intermediates in organic chemistry. nih.gov

These aldehyde derivatives are stable and can be employed as the oxo-component in powerful bond-forming MCRs, such as the Passerini and Ugi reactions. nih.govnih.gov This strategy allows for the rapid and efficient assembly of complex, drug-like molecules incorporating the tetrazole moiety from simple, readily available starting materials. nih.gov The Passerini reaction, for example, combines the tetrazole aldehyde, an isocyanide, and a carboxylic acid to create densely functionalized α-acyloxy carboxamides. The Ugi reaction further expands this complexity by incorporating a primary amine.

The utility of tetrazole-based building blocks is highlighted by their ability to be prepared on a gram scale and their tolerance of a wide range of functional groups in subsequent reactions. nih.govnih.gov This "building block" approach, where the tetrazole core is incorporated early in a synthetic sequence, represents a significant strategic advantage over late-stage functionalization of nitriles, which is a more traditional method for introducing tetrazoles. nih.gov

Table 1: Application in Multicomponent Reactions This table illustrates the transformation of the parent alcohol to a key aldehyde intermediate and its subsequent use in the Passerini reaction.

| Starting Material | Reaction | Intermediate/Product | Significance | Reference |

| 1H-Tetrazole-5-ethanol, 1-methyl- | Swern Oxidation | 1-methyl-1H-tetrazole-5-carbaldehyde | Creation of a stable, versatile aldehyde building block. | nih.govnih.gov |

| 1-methyl-1H-tetrazole-5-carbaldehyde | Passerini Reaction | α-acyloxy carboxamide derivative | Rapid assembly of complex, functionalized molecules. | nih.gov |

The ethanol moiety itself can be used for further derivatization, for instance, through esterification or etherification, allowing for the introduction of other functional groups or the connection to other molecular scaffolds before or after other synthetic transformations. This dual reactivity—the ability to be transformed into a reactive aldehyde or used as a nucleophile—cements its status as a highly valuable and flexible building block in modern organic synthesis. researchgate.net

Development of High-Nitrogen Content Materials for Specific Energetic Properties

The tetrazole ring is intrinsically energetic due to its high positive enthalpy of formation and its high nitrogen content (up to 80% by weight for the parent molecule), which upon decomposition releases large amounts of energy and the environmentally benign dinitrogen (N₂) gas. researchgate.netorganic-chemistry.org These properties make tetrazole derivatives prime candidates for the development of high-energy-density materials (HEDMs), including explosives, propellants, and gas generants. organic-chemistry.orgmdpi.com

The compound 1H-Tetrazole-5-ethanol, 1-methyl- is a valuable precursor in this field. The 1-methyl-tetrazole core is a known platform for creating energetic coordination compounds. acs.org By coordinating the tetrazole ring's nitrogen atoms to various metal ions (e.g., copper, silver, nickel, cobalt), a wide array of energetic metal-organic frameworks and complexes can be synthesized. acs.orgacs.org The properties of these materials, such as their sensitivity to impact and friction, thermal stability, and detonation performance, can be finely tuned by varying the metal center and the accompanying anions (e.g., perchlorate, nitrate (B79036), picrate). acs.org

The ethanol side chain of 1H-Tetrazole-5-ethanol, 1-methyl- offers a unique advantage. It can act as a ligand itself, participating in the coordination sphere of the metal ion. More importantly, it provides a site for further chemical modification to enhance energetic performance. For example, the hydroxyl group can be:

Nitrated to form a highly energetic nitrate ester (–ONO₂).

Azidated to introduce an energetic azide (B81097) group (–N₃).

Used to link multiple tetrazole units together , creating polynuclear complexes with even higher nitrogen content and density.

Table 2: Properties of Related Energetic Tetrazole Complexes This table shows representative data for energetic complexes derived from tetrazole ligands, illustrating the performance achievable with this class of compounds.

| Compound | Density (g·cm⁻³) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) | Reference |

| Ni(TZCA)₂(ClO₄)₂* | 1.90 | 17 | 72 | 336 | rsc.org |

| Ag(I) Nitrate Complex with 1-methyltetrazole (B91406) | N/A | 40 | >360 | N/A | acs.org |

| Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | N/A | N/A | N/A | N/A | mdpi.com |

*Note: TZCA is 1H-5-acylhydrazide tetrazole, a related derivative.

The synthesis of such materials from precursors like 1H-Tetrazole-5-ethanol, 1-methyl- is part of a broader effort to develop lead-free primary explosives and greener energetic materials that offer high performance with improved safety and environmental profiles. acs.orgrsc.org

Harnessing Photochemical Reactivity for Novel Compound Generation

The photochemistry of tetrazoles is a rich and complex field that offers powerful methods for generating novel compounds. nih.govresearchgate.net Upon UV irradiation, tetrazole derivatives typically undergo cleavage of the heterocyclic ring, leading to the extrusion of molecular nitrogen (N₂). nih.govmdpi.com This process generates highly reactive, transient intermediates, most commonly 1,3-dipolar species known as nitrilimines. nih.govresearchgate.net

For a 1,5-disubstituted tetrazole such as 1H-Tetrazole-5-ethanol, 1-methyl-, photolysis would be expected to produce a corresponding nitrilimine intermediate. The fate of this intermediate, and thus the final product of the reaction, is highly dependent on the reaction conditions and the presence of other molecules capable of trapping it. nih.govnih.gov

Potential photochemical applications include:

Synthesis of Other Heterocycles: In the absence of a trapping agent, the nitrilimine may undergo intramolecular reactions. However, in the presence of suitable reactants, it can participate in [3+2] cycloaddition reactions. For instance, reacting the photogenerated nitrilimine with an alkene can produce pyrazoline derivatives, while reaction with a carboxylic acid can yield 1,3,4-oxadiazoles. nih.gov The ethanol group could potentially participate in an intramolecular trapping of the reactive intermediate.

Photoclick Chemistry and Bioconjugation: The light-induced reaction of tetrazoles with other functional groups, such as thiols, is a form of "photoclick" chemistry. researchgate.net This allows for the spatially and temporally controlled ligation of molecules. The 1H-Tetrazole-5-ethanol, 1-methyl- could be incorporated into a larger molecule, and its photochemical activation could be used to attach it to a biological substrate, like a protein, or to functionalize a surface. researchgate.netnih.gov

Photoactivatable Probes: The conversion of a tetrazole to a different structure upon irradiation can lead to a significant change in electronic properties, which can be harnessed to create photoactivatable or "caged" compounds. researchgate.net For example, a non-fluorescent molecule containing the 1H-Tetrazole-5-ethanol, 1-methyl- moiety could be designed to become fluorescent only after UV light triggers the ring-opening and subsequent rearrangement. researchgate.net

The photolysis of tetrazoles is a versatile synthetic strategy that transforms a stable starting material into a high-energy intermediate, which can then be channeled into a variety of productive reaction pathways for the synthesis of valuable and complex molecules. nih.govresearchgate.net

Q & A

Q. How to mitigate challenges in crystallizing 1-methyl-1H-tetrazole-5-ethanol for X-ray studies?

- Employ slow evaporation techniques with mixed solvents (e.g., methanol/water) to improve crystal growth.

- Use SHELXL for refining twinned or low-resolution datasets, leveraging constraints for H-atom placement .

Methodological Considerations

Q. What protocols ensure accurate quantification of impurities in synthesized batches?

Q. How to validate the compound’s stability under long-term storage conditions?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Store samples in amber vials under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.